molecular formula C17H15ClN2O5 B11691628 Propyl 4-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate

Propyl 4-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B11691628
M. Wt: 362.8 g/mol
InChI Key: FWEOFRAIQSBDDC-UHFFFAOYSA-N
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Description

PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE is an organic compound that features a propyl ester group attached to a benzoate moiety, which is further substituted with a 2-chloro-4-nitrobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE typically involves the following steps:

    Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-chloro-4-nitrobenzene.

    Amidation: The 2-chloro-4-nitrobenzene is then reacted with 4-aminobenzoic acid to form 4-(2-chloro-4-nitrobenzamido)benzoic acid.

    Esterification: Finally, the 4-(2-chloro-4-nitrobenzamido)benzoic acid is esterified with propanol in the presence of a catalyst such as sulfuric acid to yield PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-(2-hydroxy-4-nitrobenzamido)benzoate.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and propanol.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Nucleophiles: Hydroxide ions, methoxide ions.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: 4-(2-chloro-4-aminobenzamido)benzoate.

    Substitution: 4-(2-hydroxy-4-nitrobenzamido)benzoate.

    Hydrolysis: 4-(2-chloro-4-nitrobenzamido)benzoic acid and propanol.

Scientific Research Applications

PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chlorine atom and the amido group also contribute to the compound’s reactivity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    PROPYL 4-(4-NITROBENZAMIDO)BENZOATE: Lacks the chlorine substituent, leading to different reactivity and biological activity.

    PROPYL 4-(2-CHLOROBENZAMIDO)BENZOATE: Lacks the nitro group, resulting in reduced reactivity and different applications.

    PROPYL 4-(2-HYDROXY-4-NITROBENZAMIDO)BENZOATE:

Uniqueness

PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE is unique due to the presence of both the nitro and chlorine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15ClN2O5

Molecular Weight

362.8 g/mol

IUPAC Name

propyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C17H15ClN2O5/c1-2-9-25-17(22)11-3-5-12(6-4-11)19-16(21)14-8-7-13(20(23)24)10-15(14)18/h3-8,10H,2,9H2,1H3,(H,19,21)

InChI Key

FWEOFRAIQSBDDC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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